![molecular formula C19H13N3OS B6420922 6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine CAS No. 940984-50-9](/img/structure/B6420922.png)

6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

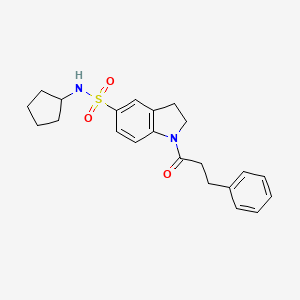

The compound “6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine” is a heterocyclic compound . It contains a thiophene ring fused to a pyridine ring . Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .

Synthesis Analysis

The synthesis of such compounds often involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . There are many synthetic methods involving cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The presence of nitrogen in the pyridine ring and sulfur in the thiophene ring adds to the complexity .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and can lead to a variety of products . For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents . For example, the presence of different functional groups can significantly affect its solubility, stability, and reactivity .科学研究应用

Biomedical Applications

Thieno[2,3-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have been studied for their diverse biomedical applications .

Kinase Inhibitors

Thieno[2,3-c]pyridine derivatives have been developed into highly potent inhibitors of the kinase GRK2 . Kinase inhibitors are important in the treatment of cancer and other diseases.

Anticancer Applications

Thieno[2,3-b]pyridine derivatives have shown potential in anticancer applications . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Antiviral Applications

Thieno[2,3-b]pyridines have demonstrated antiviral activities . Their structural similarity to DNA bases such as adenine and guanine could explain their effectiveness .

Antifungal and Anti-inflammatory Applications

These compounds have shown antifungal and anti-inflammatory activities . This makes them potential candidates for the development of new drugs in these areas.

Antimalarial Applications

Thieno[2,3-b]pyridines have been studied for their antimalarial activities . This is crucial in the ongoing fight against malaria.

DNA Interaction

Pyridine-2,6-dicarboxamide derivatives, which are structurally similar to your compound, have shown the ability to stabilize telomeric G-quadruplex DNA . This shows potential for these compounds in senescence-mediated anticancer therapy .

Other Medicinal Chemistry Applications

Fused pyridine derivatives are frequently used structures in drug research . They contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

作用机制

Target of Action

Thieno[2,3-b]pyridine derivatives have been reported as pim-1 kinase inhibitors and multidrug resistance modulators . They are also used in the treatment of central nervous system diseases and show promising results as antimicrobial and antitumor agents .

Mode of Action

It can be inferred from the general properties of thieno[2,3-b]pyridine derivatives that they likely interact with their targets (such as pim-1 kinase) to inhibit their activity . This interaction could lead to changes in the function of these targets, potentially affecting cell proliferation and drug resistance.

Biochemical Pathways

Given its potential role as a pim-1 kinase inhibitor, it may affect pathways related to cell growth and survival, as pim-1 kinase is known to play a role in these processes .

Result of Action

As a potential pim-1 kinase inhibitor, it may have anti-proliferative effects on cells .

安全和危害

未来方向

属性

IUPAC Name |

(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c20-16-13-9-10-14(12-6-2-1-3-7-12)22-19(13)24-18(16)17(23)15-8-4-5-11-21-15/h1-11H,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBJOZRCYWLHNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=CC=N4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420852.png)

![4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420860.png)

![5-(3-chlorophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6420861.png)

![N-(3-ethoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6420866.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6420871.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6420873.png)

![7,8-bis(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6420883.png)

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B6420889.png)

![4-chloro-N-[2-(difluoromethoxy)phenyl]-3-(morpholine-4-sulfonyl)benzamide](/img/structure/B6420907.png)

![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B6420924.png)

![2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6420930.png)

![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B6420934.png)